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molecular formula C5H5F3O2 B1304038 Methyl 2-(trifluoromethyl)acrylate CAS No. 382-90-1

Methyl 2-(trifluoromethyl)acrylate

Cat. No. B1304038
M. Wt: 154.09 g/mol
InChI Key: GTRBXMICTQNNIN-UHFFFAOYSA-N
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Patent
US08546404B2

Procedure details

To a stirred cold solution (0° C.) of 2-trifluoromethyl-acrylic acid methyl ester (308 mg, 2 mmol) and N-(methoxylmethyl)-N-(trimethylsilylmethyl)benzylamine (529 μl, 4.8 mmol) in dichloromethane (3 ml) was added slowly trifluoroacetic acid (31 μl). The resulting solution was allowed to stir at rt overnight and directly purified by column chromatography eluting with ethyl acetate in hexane (1:4) to provide 1-benzyl-3-trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester as oil (438 mg, 76%).
Quantity
308 mg
Type
reactant
Reaction Step One
Quantity
529 μL
Type
reactant
Reaction Step One
Quantity
31 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[C:4]([C:6]([F:9])([F:8])[F:7])=[CH2:5].O([CH2:13][N:14]([CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH2:15][Si](C)(C)C)C.FC(F)(F)C(O)=O>ClCCl>[CH3:1][O:2][C:3]([C:4]1([C:6]([F:9])([F:8])[F:7])[CH2:5][CH2:13][N:14]([CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:15]1)=[O:10]

Inputs

Step One
Name
Quantity
308 mg
Type
reactant
Smiles
COC(C(=C)C(F)(F)F)=O
Name
Quantity
529 μL
Type
reactant
Smiles
O(C)CN(C[Si](C)(C)C)CC1=CC=CC=C1
Name
Quantity
31 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
directly purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate in hexane (1:4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1(CN(CC1)CC1=CC=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 438 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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